2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-(2-fluorophenoxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO2/c16-13-6-1-2-7-14(13)19-10-15(18)17-8-11-4-3-5-12(11)9-17/h1-2,6-7,11-12H,3-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVYVTZJVGFUFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C(=O)COC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Octahydrocyclopenta[c]pyrrole Core
The bicyclic pyrrolidine system is typically synthesized via intramolecular cyclization of appropriately functionalized linear precursors. A common route involves:
Preparation of the 2-(2-Fluorophenoxy)acetyl Fragment
This fragment is synthesized through SNAr reactions:
- Activation of 2-fluorophenol using a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF).
- Coupling with ethyl bromoacetate at elevated temperatures (80–100°C) to yield ethyl 2-(2-fluorophenoxy)acetate.
- Saponification of the ester to produce 2-(2-fluorophenoxy)acetic acid, followed by activation as an acid chloride or mixed anhydride.
Final Coupling and Deprotection
The pivotal step involves coupling the activated 2-(2-fluorophenoxy)acetyl derivative with the octahydrocyclopenta[c]pyrrole amine:
- Amide bond formation using coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) in DMF.
- Deprotection of the amine group (if protected) using trifluoroacetic acid (TFA) or piperidine, followed by neutralization and isolation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal yields are achieved in polar aprotic solvents (DMF, acetonitrile) under inert atmospheres. Elevated temperatures (80–100°C) accelerate SNAr reactions but require careful monitoring to avoid decomposition.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates |
| Temperature | 80–100°C | Accelerates coupling kinetics |
| Reaction Time | 12–24 hours | Ensures complete conversion |
Catalytic Systems
Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in stereochemically challenging steps, particularly when forming the bicyclic pyrrolidine core.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using silica gel and gradient elution (hexane/ethyl acetate). High-performance liquid chromatography (HPLC) with C18 columns resolves stereoisomers and removes trace impurities.
Spectroscopic Confirmation
- ¹H NMR : Peaks at δ 6.8–7.2 ppm (fluorophenoxy aromatic protons) and δ 3.5–4.0 ppm (pyrrolidine methylene groups).
- MS (ESI+) : Molecular ion peak at m/z 263.31 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| HATU-mediated coupling | 72 | 99.1 | Industrial |
| DIC-mediated coupling | 65 | 98.3 | Lab-scale |
| Pd-catalyzed coupling | 68 | 97.8 | Pilot-scale |
The HATU-based method offers superior efficiency but at higher reagent costs, making it ideal for small-scale pharmaceutical applications. Palladium-catalyzed routes, while moderately efficient, provide better stereochemical control for enantiomerically pure products.
Challenges and Mitigation Strategies
Stereochemical Control
Racemization during amide coupling is minimized by using low temperatures (0–5°C) and non-basic conditions. Chiral auxiliaries or asymmetric hydrogenation may be employed for enantioselective synthesis.
Byproduct Formation
Side products from over-alkylation or hydrolysis are suppressed by strictly anhydrous conditions and stoichiometric control of reagents.
Chemical Reactions Analysis
2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism by which 2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, which may be harnessed for therapeutic or industrial applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The compound’s core structure shares similarities with several derivatives reported in the literature:
Table 1: Structural Comparison of Key Analogs
*Calculated based on molecular formula C₁₆H₁₈FNO₂.
Physicochemical Properties
- Melting Points : Analog 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one () exhibits a melting point of 137.3–138.5°C, suggesting that halogenated or bulky substituents increase crystalline stability .
- Solubility : The octahydrocyclopenta[c]pyrrole ring may reduce aqueous solubility relative to simpler heterocycles (e.g., pyridine or thiadiazole derivatives in ).
Biological Activity
2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H25FN2O2
- Molecular Weight : 332.4 g/mol
- CAS Number : 2415524-32-0
The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been identified as a menin inhibitor, which plays a crucial role in various signaling pathways associated with cancer progression. The inhibition of menin can disrupt the function of oncogenic transcription factors, leading to reduced tumor growth.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits significant inhibitory effects on various cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 (Colorectal) | 8.7 |
| MCF-7 (Breast Cancer) | 1.9 |
| OVCAR-8 (Ovarian) | 3.5 |
These results indicate that the compound can effectively inhibit cell proliferation in multiple cancer types, suggesting its potential as a therapeutic agent.
Inhibition of Specific Pathways
The compound has shown promising results in inhibiting the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers. Inhibition of this pathway can lead to apoptosis in cancer cells, as evidenced by increased levels of cleaved poly(ADP-ribose) polymerase and caspase-3 in treated cells .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
- Study on HCT116 Cells :
- Breast Cancer Cell Line Analysis :
- Mechanistic Studies :
Q & A
Q. What are the standard synthetic routes for 2-(2-Fluorophenoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one, and how are key intermediates stabilized?
The synthesis typically involves multi-step reactions, starting with the formation of the phenoxy group via nucleophilic substitution. For example, 2-fluorophenol reacts with an electrophilic intermediate (e.g., chloroethyl ketone) under anhydrous conditions to introduce the fluorophenoxy moiety . Subsequent steps involve coupling the phenoxy intermediate with an octahydrocyclopenta[c]pyrrole derivative, often requiring inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive functional groups . Stabilization of intermediates is achieved through low-temperature reactions (-20°C to 0°C) and the use of aprotic solvents like dichloromethane.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the connectivity of the fluorophenoxy and bicyclic pyrrolidine moieties. Mass spectrometry (HRMS or LC-MS) confirms molecular weight and purity, while X-ray crystallography may resolve stereochemical ambiguities in the octahydrocyclopenta[c]pyrrole system . High-performance liquid chromatography (HPLC) with UV detection monitors reaction progress and quantifies impurities (<1% threshold for pharmacologically relevant studies) .
Q. What are the primary challenges in scaling up the synthesis of this compound for preclinical studies?
Key challenges include optimizing yield in stereoselective steps (e.g., forming the bicyclic pyrrolidine ring) and minimizing side reactions such as epimerization or hydrolysis. Scale-up requires transitioning from batch to flow chemistry for exothermic steps, and replacing hazardous solvents (e.g., dichloromethane) with greener alternatives like ethyl acetate .
Advanced Research Questions
Q. How can contradictory biological activity data from in vitro vs. in vivo studies be resolved for this compound?
Discrepancies often arise from differences in metabolic stability or bioavailability. To address this:
- Conduct ADME profiling using hepatic microsomes to identify metabolic hotspots (e.g., fluorophenoxy group oxidation) .
- Employ physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and adjust dosing regimens .
- Validate target engagement in vivo using PET tracers or fluorescence-labeled analogs .
Q. What strategies are effective in optimizing the compound’s selectivity for central nervous system (CNS) targets versus peripheral receptors?
Modifications to enhance CNS penetration include:
- Introducing logP-optimizing substituents (e.g., replacing polar groups with halogens) to improve blood-brain barrier permeability .
- Reducing P-glycoprotein efflux by incorporating steric hindrance near hydrogen-bond donors .
- Conduct molecular dynamics simulations to assess binding kinetics to off-target receptors (e.g., serotonin 5-HT2A vs. dopamine D2) .
Q. How can computational methods guide the design of derivatives with improved metabolic stability?
- Perform density functional theory (DFT) calculations to predict sites of cytochrome P450-mediated oxidation .
- Use machine learning models trained on metabolic datasets to prioritize derivatives with lower clearance .
- Validate predictions via in silico docking with CYP3A4 and CYP2D6 isoforms .
Methodological Considerations
Q. What experimental controls are necessary when assessing this compound’s potential off-target effects in kinase inhibition assays?
- Include broad-spectrum kinase inhibitors (e.g., staurosporine) as positive controls .
- Use isothermal titration calorimetry (ITC) to distinguish specific binding from non-specific aggregation .
- Validate hits with CRISPR-Cas9 knockouts of suspected off-target kinases .
Q. How should researchers approach structure-activity relationship (SAR) studies given the compound’s conformational flexibility?
- Employ constrained analogs (e.g., cyclopropane derivatives) to lock the bicyclic pyrrolidine in specific conformations .
- Combine NMR-based fragment screening with X-ray crystallography to map critical binding interactions .
- Apply free-energy perturbation (FEP) calculations to quantify the impact of substituents on binding affinity .
Data Interpretation and Validation
Q. What statistical methods are appropriate for analyzing dose-response curves in this compound’s neuropharmacological studies?
- Fit data to four-parameter logistic models (Hill equation) using nonlinear regression .
- Apply Bootstrap resampling to estimate confidence intervals for EC50 values .
- Correct for multiple comparisons in multiplexed assays (e.g., Benjamini-Hochberg procedure) .
Q. How can researchers validate the proposed mechanism of action when traditional knockout models are unavailable?
- Use RNA interference (RNAi) or antisense oligonucleotides to transiently suppress target expression .
- Develop biotinylated photoaffinity probes for pull-down assays to confirm direct target engagement .
- Cross-validate findings with orthogonal assays (e.g., calcium flux and cAMP measurement) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
